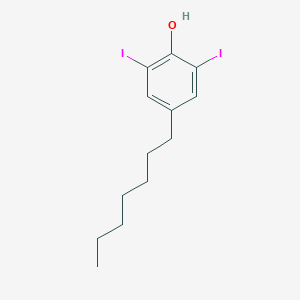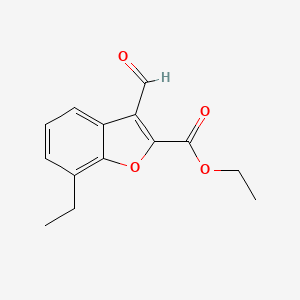![molecular formula C16H15F3O3 B14296475 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol CAS No. 111916-05-3](/img/structure/B14296475.png)
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is an organic compound that features both hydroxy and trifluoromethyl functional groups. These functional groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of the hydroxy group makes the compound potentially useful in various chemical reactions, while the trifluoromethyl group can enhance its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a phenol derivative reacts with a trifluoromethyl-substituted benzene under acidic conditions. This is followed by a series of reduction and oxidation steps to introduce the hydroxy and diol functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohols.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxy and trifluoromethyl groups may interact with biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity and stability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxyphenyl)-1-phenylpropane-1,3-diol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol: The methoxy group can alter the compound’s reactivity and biological activity.
Uniqueness
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is unique due to the presence of both hydroxy and trifluoromethyl groups. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
111916-05-3 |
|---|---|
Formule moléculaire |
C16H15F3O3 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C16H15F3O3/c17-16(18,19)13-3-1-2-12(10-13)15(22,8-9-20)11-4-6-14(21)7-5-11/h1-7,10,20-22H,8-9H2 |
Clé InChI |
NQXSKNQJWGFXTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
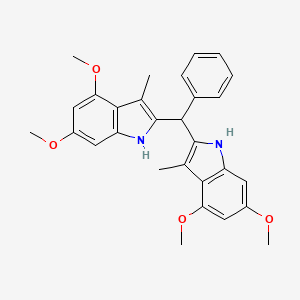
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
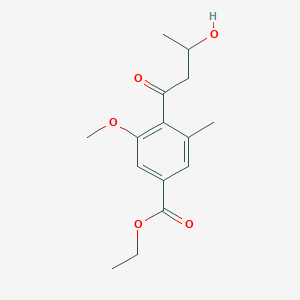
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
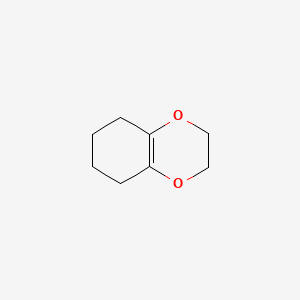

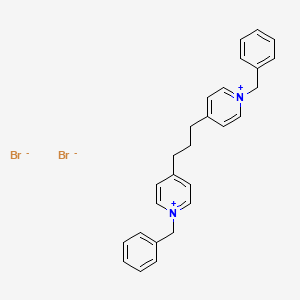
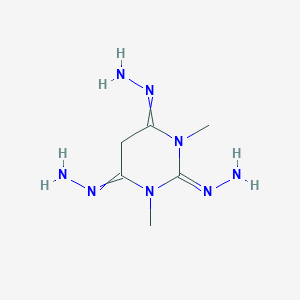
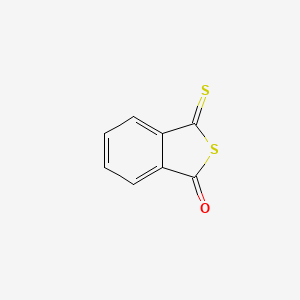
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
